
(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzylhydrazine with an appropriate carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The final step involves the reduction of the resulting intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorobenzyl group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects.
類似化合物との比較
Similar Compounds
- (3-(4-Methylbenzyl)-1,2,4-oxadiazol-5-yl)methanol
- (3-(4-Fluorobenzyl)-1,2,4-oxadiazol-5-yl)methanol
- (3-(4-Bromobenzyl)-1,2,4-oxadiazol-5-yl)methanol
Uniqueness
(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanol is unique due to the presence of the chlorobenzyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the chlorobenzyl group may confer distinct properties, such as increased potency or selectivity in biological assays.
特性
CAS番号 |
321405-49-6 |
|---|---|
分子式 |
C10H9ClN2O2 |
分子量 |
224.64 g/mol |
IUPAC名 |
[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-3-1-7(2-4-8)5-9-12-10(6-14)15-13-9/h1-4,14H,5-6H2 |
InChIキー |
ITPYGTOCCLLSTH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Butyl-1-phenyl-4-[(prop-2-en-1-yl)oxy]-1,8-naphthyridin-2(1H)-one](/img/structure/B14151981.png)
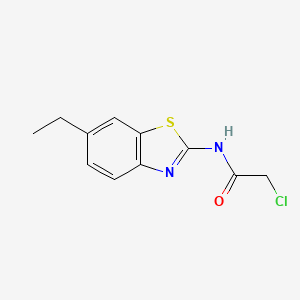
![2-Phenyl-1-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylethanone](/img/structure/B14151988.png)
![2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide](/img/structure/B14151992.png)
![1,4-Diethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B14151995.png)
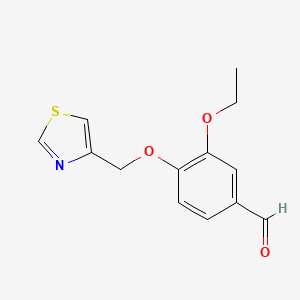
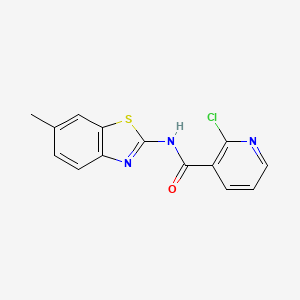
![N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide](/img/structure/B14152006.png)
![N-benzyl-7-[2-(dimethylamino)ethyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14152054.png)
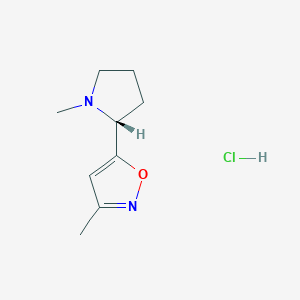
![Methyl 3-(10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-3-oxidanylidene-propanoate](/img/structure/B14152060.png)
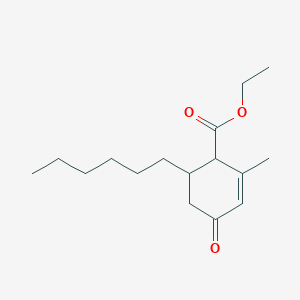
![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B14152063.png)
![1,4-Dimethylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14152072.png)
